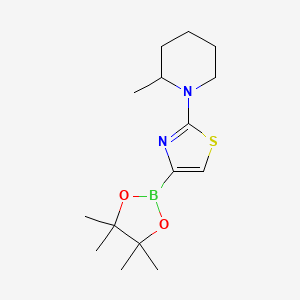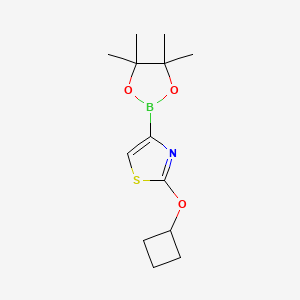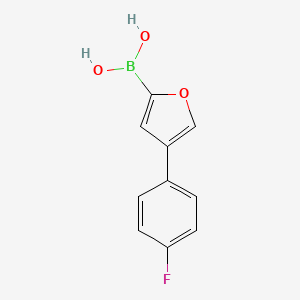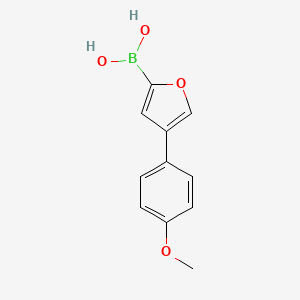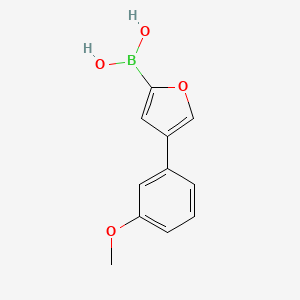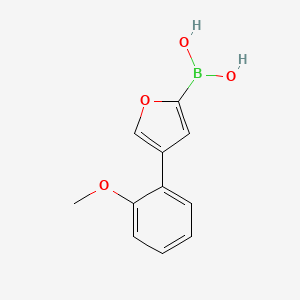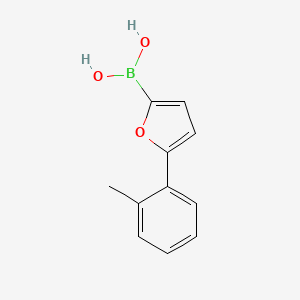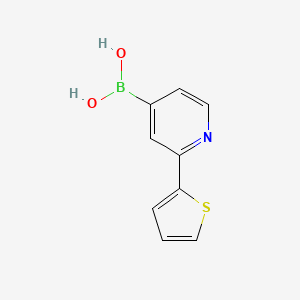
2-(Thiophen-2-yl)pyridine-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-2-yl)pyridine-4-boronic acid, also known as TPPA, is a boronic acid that has been widely used in synthetic organic chemistry and pharmaceutical research. It is often used as a catalyst in organic reactions, as a ligand for metal complexes, and in the synthesis of various pharmaceuticals. TPPA is a versatile compound that has been widely studied for its various applications in both pharmaceutical and biochemical research.
Wissenschaftliche Forschungsanwendungen
2-(Thiophen-2-yl)pyridine-4-boronic acid has been widely studied for its various applications in both pharmaceutical and biochemical research. It has been used in the synthesis of various pharmaceuticals, as a catalyst in organic reactions, and as a ligand for metal complexes. Additionally, 2-(Thiophen-2-yl)pyridine-4-boronic acid has been used in the synthesis of various pharmaceuticals, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). It has also been used in the synthesis of various antibiotics, such as ampicillin and penicillin.
Wirkmechanismus
2-(Thiophen-2-yl)pyridine-4-boronic acid is a boronic acid that acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form covalent bonds with other molecules, such as the enzyme cyclooxygenase-2 (COX-2). By forming a covalent bond with COX-2, 2-(Thiophen-2-yl)pyridine-4-boronic acid can inhibit the enzyme, which in turn can lead to the inhibition of the synthesis of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
2-(Thiophen-2-yl)pyridine-4-boronic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which can lead to the inhibition of the synthesis of prostaglandins and other inflammatory mediators. Additionally, 2-(Thiophen-2-yl)pyridine-4-boronic acid has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have antiviral and antifungal activity, as well as antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Thiophen-2-yl)pyridine-4-boronic acid is its versatility. It can be used in a variety of organic reactions, as a catalyst, and as a ligand for metal complexes. Additionally, 2-(Thiophen-2-yl)pyridine-4-boronic acid is relatively inexpensive and easy to obtain.
However, there are some limitations to using 2-(Thiophen-2-yl)pyridine-4-boronic acid in laboratory experiments. It is a relatively unstable compound, which means it can degrade over time. Additionally, 2-(Thiophen-2-yl)pyridine-4-boronic acid is toxic and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(Thiophen-2-yl)pyridine-4-boronic acid. One potential direction is the use of 2-(Thiophen-2-yl)pyridine-4-boronic acid in the synthesis of novel pharmaceuticals. Additionally, 2-(Thiophen-2-yl)pyridine-4-boronic acid could be used in the development of new catalysts for organic reactions. It could also be used in the development of new metal complexes for use in biochemistry and drug delivery. Finally, 2-(Thiophen-2-yl)pyridine-4-boronic acid could be used in the development of new antiviral, antifungal, and antibacterial drugs.
Synthesemethoden
2-(Thiophen-2-yl)pyridine-4-boronic acid can be synthesized from pyridine-4-boronic acid and 2-thiophene-2-yl-chloride. This is achieved through a two-step reaction. The first step involves the reaction of pyridine-4-boronic acid and 2-thiophene-2-yl-chloride in the presence of a base such as sodium carbonate. The second step involves the reaction of the resulting product with sodium borohydride, which reduces the 2-thiophene-2-yl-chloride to 2-(thiophen-2-yl)pyridine-4-boronic acid.
Eigenschaften
IUPAC Name |
(2-thiophen-2-ylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUFEMNZJZDVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC=CS2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)pyridine-4-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

